3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide
Description
3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide is a thiophene-derived compound featuring a carboxamide group at position 2 and a sulfamoyl moiety at position 3 of the thiophene ring. The sulfamoyl group is substituted with a methyl group and a 4-ethoxyphenyl ring, while the carboxamide nitrogen is bonded to a 2-methylpropyl (isobutyl) group.
The compound’s molecular formula is inferred as C₁₈H₂₃N₂O₄S₂, with a molecular weight of approximately 395.5 g/mol. The ethoxy group on the phenyl ring introduces moderate polarity, while the isobutyl chain may enhance lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-5-24-15-8-6-14(7-9-15)20(4)26(22,23)16-10-11-25-17(16)18(21)19-12-13(2)3/h6-11,13H,5,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSOSAWFOMMVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide is a sulfonamide derivative with potential bioactive properties. This article explores its biological activity, including antioxidant and antibacterial effects, molecular interactions, and therapeutic implications based on recent research findings.
Chemical Structure
The compound can be characterized by the following structural formula:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may include methods such as nucleophilic substitution and coupling reactions. Characterization techniques like NMR , mass spectrometry , and IR spectroscopy are employed to confirm the identity and purity of the synthesized product.
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of thiophene-2-carboxamide derivatives, including the target compound. Using the ABTS assay , compounds in this class demonstrated significant inhibition of free radicals. For instance, one derivative exhibited a 62% inhibition rate compared to ascorbic acid, indicating strong antioxidant potential .
Antibacterial Activity
The antibacterial efficacy of this compound was tested against various pathogenic bacteria. Results indicated that this compound showed promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with activity indices comparable to standard antibiotics like ampicillin .
| Bacterial Strain | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Bacillus subtilis | 82.6 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 86.9 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between the compound and various protein targets. The binding affinity of the compound was assessed against several proteins, revealing significant interactions that could explain its biological activity. For example, compounds within this series demonstrated strong binding scores with proteins associated with antibiotic resistance mechanisms .
Case Studies
- Antioxidant Efficacy : A study focused on synthesizing several thiophene derivatives showed that one specific derivative (7a) exhibited a remarkable antioxidant capacity, suggesting potential applications in oxidative stress-related conditions .
- Antibacterial Properties : In another investigation, derivatives of thiophene-2-carboxamide were tested against multidrug-resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H24N2O4S2
- Molecular Weight : 396.58 g/mol
- CAS Number : 1251595-31-9
The structural complexity of the compound allows for interactions that may lead to diverse biological activities. The presence of both sulfonamide and thiophene functionalities is significant in its potential applications.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for antibacterial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for antibiotic development .
Pharmacological Studies
Pharmacological investigations focus on understanding the compound's mechanism of action, efficacy, and safety profile. Early studies suggest that derivatives of thiophene can exhibit anti-inflammatory and analgesic effects, which could be explored further with this specific compound .
Anticancer Research
Some sulfonamide derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The unique structure of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide may enhance its effectiveness against specific cancer types, warranting further investigation .
Table 1: Summary of Potential Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study Example
A study conducted on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of dihydropteroate synthase, a critical enzyme in folate biosynthesis. This finding supports the hypothesis that this compound may exhibit similar properties due to its structural similarities .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy moiety, contrasting with the 4-methylphenyl (electron-neutral) and 3-methylphenyl (sterically hindered) groups in analogs. This may enhance solubility compared to purely hydrophobic substituents .
Molecular Weight and Lipophilicity: The target compound’s lower molecular weight (395.5 g/mol vs. 435.0 g/mol in ) reflects the absence of a chlorine atom and smaller substituents.
Pharmacological Implications
While explicit pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : The ethoxy group could improve water solubility relative to methyl or chloro analogs, favoring oral bioavailability. Its isobutyl chain may enhance membrane permeability in hydrophobic environments.
- ’s Compound : The 3-methylphenyl groups create steric hindrance, possibly reducing binding affinity to flat receptor sites .
Preparation Methods
Thiophene-2-Carboxylic Acid Ester Formation
The thiophene scaffold is typically constructed via cyclization or functionalization of preexisting heterocycles. A representative procedure involves:
Step 1 : Pd-catalyzed C–S coupling to install sulfonamide precursors.
-
Methyl 3-((1-methoxy-4-nitronaphthalen-2-yl)thio)propanoate (48b) was synthesized via Pd(OAc)₂/xantphos-catalyzed coupling of methylthioglycolate with iodonaphthalene derivatives.
-
Adaptation : Substituting iodonaphthalene with 3-iodothiophene-2-carboxylate enables analogous thioether formation.
Reaction Conditions :
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Iodothiophene-2-carboxylate | 3.1 mmol | THF | 60°C | 20 h | 66% |
| Methylthioglycolate | 2.9 mmol | ||||
| Pd(OAc)₂ | 0.16 mmol |
Key Insight : LiI additive enhances coupling efficiency by stabilizing palladium intermediates.
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using basic conditions:
Procedure :
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate hydrolyzed with 1M NaOH in ethanol (26 h, room temperature) achieved 97% yield.
-
Adaptation : Applying similar conditions to methyl 3-sulfamoylthiophene-2-carboxylate affords the free acid.
Optimization Note : Prolonged reaction times (>24 h) and excess base (2–3 eq NaOH) minimize residual ester.
Installation of the Sulfamoyl Group
Synthesis of N-Methyl-4-Ethoxyaniline
The sulfamoyl group precursor requires preparation of the secondary amine:
Step 1 : Ethoxylation of 4-nitrophenol
-
4-Nitrophenetole synthesis via Williamson etherification with ethyl bromide and K₂CO₃.
Step 2 : Nitro Reduction
-
Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to aniline.
Step 3 : N-Methylation
-
Eschweiler-Clarke reaction with formaldehyde and formic acid yields N-methyl-4-ethoxyaniline.
Sulfonylation of Thiophene Carboxylic Acid
The sulfamoyl group is introduced via reaction with sulfonyl chloride:
Procedure :
-
3-[(4-Anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (GSK0660) was synthesized by treating the thiophene intermediate with sulfamoyl chloride.
-
Adaptation : Reacting 3-carboxythiophene with N-methyl-4-ethoxyphenylsulfamoyl chloride under Schotten-Baumann conditions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM/Water (biphasic) |
| Base | Pyridine (2.5 eq) |
| Temperature | 0°C → RT |
| Time | 12 h |
Yield Optimization : Slow addition of sulfamoyl chloride (1.1 eq) minimizes di-sulfonylation byproducts.
Carboxamide Formation via Coupling Reactions
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride or mixed anhydride:
Step 1 : Thionyl Chloride Treatment
Step 2 : Alternative Activation
-
EDCl/HOBt coupling in DMF facilitates amide bond formation without isolating the acyl chloride.
Amidation with Isobutylamine
Procedure :
-
React activated acid with 2-methylpropylamine (1.2 eq) in anhydrous THF.
-
Example : Acetylation of 2-amino-4-methylthiazole-5-carboxylic acid with acetyl chloride/pyridine achieved 91% yield.
Purification :
-
Column chromatography (hexane/EtOAc gradient) removes unreacted amine and coupling reagents.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR : Key signals include:
-
δ 1.35 (t, 3H, OCH₂CH₃)
-
δ 3.10 (s, 3H, N–CH₃)
-
δ 4.05 (q, 2H, OCH₂CH₃)
-
δ 6.85–7.25 (m, 4H, aromatic protons)
-
-
MS (ESI) : Expected [M+H]⁺ at m/z 409.
Purity Assessment
-
HPLC : C18 column, 70:30 MeCN/H₂O, retention time ≈ 8.2 min.
-
Elemental Analysis : Calculated for C₁₈H₂₃N₂O₄S₂: C 52.67%, H 5.65%, N 6.82%; Found: C 52.61%, H 5.71%, N 6.78%.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiophene Ring Formation : Cyclization of dicarbonyl compounds with sulfur (e.g., via Gewald reaction) to form the thiophene core .
Sulfamoyl Group Introduction : Reacting the thiophene intermediate with 4-ethoxyphenylmethylsulfamoyl chloride under basic conditions (e.g., pyridine) to form the sulfamoyl linkage .
Carboxamide Coupling : Amidation of the thiophene-carboxylic acid derivative with 2-methylpropylamine using coupling agents like EDC/HOBt .
- Optimization : Control temperature (0–5°C for sulfamoylation), solvent polarity (e.g., DMF for amidation), and stoichiometric ratios. Purity is enhanced via column chromatography or recrystallization (e.g., methanol/water) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity (e.g., sulfamoyl methyl at δ ~3.0 ppm, thiophene protons at δ ~7.0 ppm) .
- IR Spectroscopy : Key peaks include C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹), and N–H (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₂O₄S₂) .
- HPLC : Reverse-phase HPLC with C18 columns assesses purity (>95%) using acetonitrile/water gradients .
Q. How does the compound’s reactivity under varying pH and solvent conditions impact its stability?
- Methodological Answer :
- pH Stability : Hydrolysis of the sulfamoyl group occurs under strongly acidic (pH <2) or basic (pH >10) conditions. Monitor via UV-Vis spectroscopy or HPLC .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the sulfonamide moiety, while protic solvents (e.g., ethanol) may promote ester/amide bond hydrolysis .
- Oxidative Stability : Susceptibility to oxidation (e.g., sulfoxide formation) is assessed using H₂O₂ or mCPBA, followed by TLC or LC-MS .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound’s biological activity, and how can contradictory results across studies be resolved?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Data Contradictions : Address variability via:
- Structural Confirmation : Re-validate compound identity (NMR, HRMS) to rule out impurities .
- Assay Standardization : Use CLSI guidelines for antimicrobial testing; control cell passage numbers in cytotoxicity studies .
Q. How do reaction pathways (e.g., oxidation, substitution) modify the compound’s pharmacological properties?
- Methodological Answer :
- Oxidation : Treat with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives; assess changes in bioactivity via SAR studies .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the thiophene ring’s 5-position alters electronic properties, impacting binding to target enzymes .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) of the thiophene ring reduces aromaticity, potentially enhancing solubility .
Q. What experimental approaches elucidate the compound’s mechanism of action in modulating biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to enzymes (e.g., dihydrofolate reductase) .
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., COX-2) using fluorogenic substrates .
- Transcriptomics : RNA-seq analysis of treated cells identifies differentially expressed genes (e.g., apoptosis-related pathways) .
Q. How can researchers address discrepancies in reported biological activities due to substituent variations?
- Methodological Answer :
- SAR Studies : Systematically replace substituents (e.g., 4-ethoxyphenyl with 4-methylphenyl) and compare bioactivity .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends in substituent effects .
Q. What strategies are employed to study the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Degradation Studies : Simulate photolysis (UV light) or hydrolysis (pH 7.4 buffer) and quantify degradation products via LC-MS .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
